molecular formula C15H21ClN2S B5880968 2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride

2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride

Cat. No. B5880968
M. Wt: 296.9 g/mol
InChI Key: DRYPHPITSGGPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been synthesized through various methods and has shown promising results in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the progression of diseases such as cancer and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride in lab experiments include its relatively simple synthesis method, its potent anti-tumor and anti-inflammatory properties, and its potential use in the treatment of various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions that can be explored in the research of 2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride. These include:
1. Further investigation of the mechanism of action of the compound to better understand its anti-tumor and anti-inflammatory properties.
2. Development of more efficient and scalable synthesis methods for the compound.
3. Exploration of the potential use of the compound in combination with other drugs for the treatment of various diseases.
4. Investigation of the potential side effects and toxicity of the compound in animal models.
5. Development of novel derivatives of the compound with improved pharmacological properties.
In conclusion, this compound is a promising compound that has shown potential in the field of medicinal chemistry. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a valuable compound for further research. The development of more efficient synthesis methods and exploration of its potential side effects and toxicity are important areas of future research.

Synthesis Methods

The synthesis of 2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with tert-butylthiol in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.

properties

IUPAC Name

2-tert-butylsulfanyl-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2S.ClH/c1-15(2,3)18-11-8-9-14-16-12-6-4-5-7-13(12)17(14)10-11;/h8-10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYPHPITSGGPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CN2C3=C(CCCC3)N=C2C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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